molecular formula C6H11NO2 B1403451 Di(oxetan-3-yl)amine CAS No. 1057682-66-2

Di(oxetan-3-yl)amine

Cat. No. B1403451
M. Wt: 129.16 g/mol
InChI Key: FVMLCWCGBGGOLK-UHFFFAOYSA-N
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Description

Di(oxetan-3-yl)amine is a chemical compound with the CAS Number: 1057682-66-2 . It has a molecular weight of 129.16 .


Synthesis Analysis

The synthesis of oxetane derivatives has been a prominent research area in synthetic chemistry . A tandem strategy that combines allylic amination and ring-opening of oxetanes has been developed to synthesize medium-sized heterocycles . Specifically, N-aryl oxetan-3-amines undergo allylic amination with zwitterionic π-allylpalladium, followed by intramolecular ring-opening, resulting in the formation of medium-sized heterocycles .


Molecular Structure Analysis

The molecular structure of Di(oxetan-3-yl)amine is represented by the InChI code: 1S/C6H11NO2/c1-5(2-8-1)7-6-3-9-4-6/h5-7H,1-4H2 .


Chemical Reactions Analysis

Oxetanes, including Di(oxetan-3-yl)amine, have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate .


Physical And Chemical Properties Analysis

Di(oxetan-3-yl)amine is a colorless to yellow liquid .

Scientific Research Applications

Catalytic Conversions and Synthesis

One significant application of oxetane derivatives, including di(oxetan-3-yl)amine, is in catalytic conversions. Guo et al. (2016) described a one-pot three-component reaction strategy for coupling oxetanes with amines and carbon dioxide to afford functionalized carbamates. This process, mediated by an aluminium-based catalyst, highlights the role of oxetanes in the synthesis of pharmaceutically relevant compounds with excellent chemoselectivity and good yields (Guo et al., 2016).

Drug Discovery and Chemical Space

Oxetanes, by extension, find applications in drug discovery and the expansion of chemical space. Davis, Croft, and Bull (2015) prepared di-, tri-, and tetra-substituted oxetane derivatives as fragments for drug discovery. The synthesis of these novel functional groups opens new avenues in chemical space for drug development (Davis, Croft, & Bull, 2015).

Protective and Activating Groups in Amine Synthesis

Sakamoto et al. (2006) utilized 2-(1,3-dioxan-2-yl)ethylsulfonyl chloride as a versatile sulfonating agent for amines, demonstrating its effectiveness in sulfonating primary and secondary amines. This approach provides insights into the utility of oxetane derivatives in amine synthesis, offering a stable protective and activating group under various conditions (Sakamoto et al., 2006).

Polymer Synthesis

In the realm of polymer synthesis, oxetane derivatives, including di(oxetan-3-yl)amine, are pivotal. Bellinghiere et al. (2015) reported the synthesis of O-[(3-methyloxetan-3-yl)-methyl]hydroxylamine, a compound that has found use in polymer synthesis due to its ability to deliver polyether glycols upon polymerization. This research underscores the importance of oxetane derivatives in creating polymers with specific functional properties (Bellinghiere et al., 2015).

Safety And Hazards

Di(oxetan-3-yl)amine is classified as a dangerous substance. It has the hazard statements H314, H315, H319, H335, which indicate that it causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing it locked up .

Future Directions

The construction of medium-sized ring compounds has been a prominent research area in synthetic chemistry . The development of a tandem strategy that combines allylic amination and ring-opening of oxetanes to synthesize medium-sized heterocycles represents a significant advancement . This suggests that further exploration and development of similar strategies could be a promising direction for future research.

properties

IUPAC Name

N-(oxetan-3-yl)oxetan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-5(2-8-1)7-6-3-9-4-6/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMLCWCGBGGOLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NC2COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di(oxetan-3-yl)amine

CAS RN

1057682-66-2
Record name Di(oxetan-3-yl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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